3-(2,6-Dimethoxyphenyl)azetidin-3-ol
Description
Chemical Significance of Azetidine (B1206935) Ring Systems and Azetidin-3-ols
The inherent characteristics of the azetidine ring, a four-membered nitrogen-containing heterocycle, underpin its broad utility in chemical research.
Azetidines are considered strained ring systems, a feature that imparts them with unique reactivity and conformational properties. nih.govnsf.gov This strained nature makes them valuable building blocks in the synthesis of more complex molecular architectures. nsf.gov Their presence in various natural products and biologically active compounds underscores their importance. nih.gov The nitrogen atom within the azetidine ring provides a handle for further functionalization, allowing for the introduction of a wide range of substituents and the modulation of physicochemical properties.
The introduction of a hydroxyl group at the 3-position of the azetidine ring, forming an azetidin-3-ol (B1332694), significantly enhances the synthetic utility of this scaffold. Azetidin-3-ols are valuable intermediates in the synthesis of a variety of compounds, including polypeptides. hsppharma.comscbt.com The hydroxyl group can be readily converted into other functional groups, such as ketones (azetidin-3-ones), or can participate in a variety of chemical transformations. nih.gov This versatility makes azetidin-3-ols key starting materials for the construction of diverse molecular libraries for drug discovery and materials science. For instance, azetidin-3-ol hydrochloride is utilized in the synthesis of antibody-drug conjugates (ADCs) and as a linker in Proteolysis Targeting Chimeras (PROTACs). chemicalbook.commedchemexpress.com
Contextualization of 3-(2,6-Dimethoxyphenyl)azetidin-3-ol within Azetidin-3-ol Research
The table below provides basic chemical information for the parent azetidin-3-ol and a related substituted analogue to provide context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Azetidin-3-ol | 45347-82-8 | C₃H₇NO | 73.09 |
| 3-(2-methoxy-4,6-dimethylphenyl)azetidin-3-ol | 1697165-85-7 | C₁₂H₁₇NO₂ | 207.27 |
This data is illustrative and based on available information for related compounds.
Further research into the synthesis and characterization of This compound would be necessary to fully elucidate its chemical properties and potential applications. The general synthetic routes to azetidin-3-ols often involve multi-step sequences, starting from readily available precursors. scienceopen.comgoogle.com The specific synthesis of the title compound would likely involve the introduction of the 2,6-dimethoxyphenyl group at a key stage of the synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(2,6-dimethoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO3/c1-14-8-4-3-5-9(15-2)10(8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
InChI Key |
CDZQGWFXBVKKFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2(CNC2)O |
Origin of Product |
United States |
Synthetic Methodologies for Azetidin 3 Ols and Analogous 3 Substituted Azetidines, Including Dimethoxyphenyl Derivatives
Direct Azetidin-3-ol (B1332694) Ring Construction Strategies
The direct formation of the azetidin-3-ol ring is a primary strategy for the synthesis of these compounds. This approach involves the formation of the four-membered ring from acyclic precursors in a manner that concurrently establishes the desired 3-hydroxy functionality.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful and widely employed method for the synthesis of azetidines. researchgate.net This strategy typically involves the formation of a carbon-nitrogen bond to close the four-membered ring. Common precursors for such cyclizations are γ-amino alcohols or their derivatives, where the amino group displaces a leaving group at the γ-position.
A notable example of this approach is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which yields azetidin-3-ols in high yields. nih.govfrontiersin.org This method is particularly attractive due to its high regioselectivity and tolerance of various functional groups. nih.govfrontiersin.org The reaction proceeds via a 4-exo-tet cyclization, which is a favored pathway for the formation of four-membered rings. frontiersin.org
| Catalyst | Solvent | Temperature | Yield | Reference |
| La(OTf)₃ | DCE | Reflux | 81% | nih.gov |
| La(OTf)₃ | Benzene | Reflux | 65% | nih.gov |
Another common strategy involves the intramolecular SN2 reaction where a nitrogen atom attacks a carbon bearing a leaving group such as a halogen or a mesylate. nih.govfrontiersin.org For the synthesis of a compound like 3-(2,6-dimethoxyphenyl)azetidin-3-ol, a suitable precursor would be a 1-amino-2-hydroxy-3-(2,6-dimethoxyphenyl)-3-halopropane derivative.
Nucleophilic Ring Opening of Strained Precursors (e.g., Aziridines)
The ring expansion of smaller, more strained heterocycles, such as aziridines, provides an alternative route to azetidines. magtech.com.cn The high ring strain energy of aziridines makes them susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement to form the larger azetidine (B1206935) ring. mdpi.comnih.gov
One such method involves the thermal isomerization of 2-(bromomethyl)aziridine-2-carboxylates to yield 3-bromoazetidine-3-carboxylates. researchgate.net These bromo-substituted azetidines can then be further functionalized. researchgate.net While this method does not directly yield an azetidin-3-ol, the bromo group at the 3-position can be displaced by a hydroxide (B78521) or a protected hydroxyl group.
A study by De Kimpe and co-workers detailed the base-promoted cyclization of dibromo amino esters, which can lead to either aziridines or azetidines. rsc.org The kinetically favored product is often the aziridine (B145994), which can then be thermally isomerized to the thermodynamically more stable azetidine. rsc.org
Catalytic Methods for Azetidine Formation (e.g., Metal-Catalyzed, Organocatalysis)
Catalytic methods have emerged as powerful tools for the synthesis of azetidines, offering high levels of efficiency and selectivity. pageplace.de Metal-catalyzed reactions, in particular, have been extensively explored for the construction of the azetidine ring. pageplace.de
Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been successfully employed for the synthesis of azetidines. organic-chemistry.org This method involves the use of a picolinamide (B142947) directing group to facilitate the C-H activation at the γ-position, leading to the formation of the azetidine ring. organic-chemistry.org
Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents another elegant approach to chiral azetidin-3-ones. nih.gov These can then be reduced to the corresponding azetidin-3-ols. The reaction proceeds through the formation of a reactive α-oxogold carbene intermediate, which undergoes intramolecular N-H insertion. nih.gov
Visible-light-mediated intermolecular [2+2] photocycloadditions of imines and alkenes, catalyzed by copper, have also been developed for the synthesis of a variety of substituted azetidines. researchgate.net This method allows for the direct construction of the four-membered ring from readily available starting materials. researchgate.net
Functionalization of Pre-formed Azetidine Cores
An alternative to the de novo synthesis of the azetidine ring is the modification of a pre-existing azetidine scaffold. This approach is particularly useful for introducing diverse substituents at the 3-position of the azetidine ring.
Derivatization of Azetidin-3-ones
Azetidin-3-ones are versatile intermediates for the synthesis of 3-substituted azetidines, including azetidin-3-ols. nih.govnih.gov The carbonyl group at the 3-position can be readily transformed into a variety of other functional groups.
The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to azetidin-3-ones provides a direct route to 3-substituted-azetidin-3-ols. nih.gov For the synthesis of this compound, the addition of 2,6-dimethoxyphenylmagnesium bromide to an N-protected azetidin-3-one (B1332698) would be a viable strategy. nih.gov
| Reagent | Product | Reference |
| Grignard Reagent | 3-Aryl-azetidin-3-ol | nih.gov |
The synthesis of N-substituted azetidin-3-ones can be achieved through various methods, including the ozonolysis of N-acyl-3-methyleneazetidines. colab.ws
Modification of Azetidine-3-carboxylic Acids and Their Derivatives
Azetidine-3-carboxylic acids and their esters are another class of valuable precursors for the synthesis of 3-substituted azetidines. researchgate.netacs.org The carboxylic acid functionality can be converted into other groups through standard organic transformations.
For instance, the transformation of a 3-bromoazetidine-3-carboxylic acid derivative via nucleophilic substitution can introduce a variety of functionalities at the 3-position. researchgate.net While direct conversion to a tertiary alcohol is not straightforward, multi-step sequences can be envisioned.
A short synthesis of alkyl 3-bromoazetidine-3-carboxylates has been developed, which involves the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates. researchgate.net These intermediates can undergo nucleophilic substitution with various nucleophiles to introduce diversity at the C3 position. researchgate.net
Introduction of Aryl and Alkoxyaryl Moieties (e.g., Dimethoxyphenyl) onto Azetidine Scaffolds
The incorporation of aryl groups, such as the dimethoxyphenyl moiety, onto the azetidine scaffold is a key step in the synthesis of compounds like this compound. Several methods have been developed to achieve this transformation.
One common strategy involves the reaction of a pre-formed azetidin-3-one with an appropriate organometallic reagent. For instance, the addition of a Grignard reagent, such as 2,6-dimethoxyphenylmagnesium bromide, to an N-protected azetidin-3-one would yield the corresponding tertiary alcohol. This approach provides a direct method for installing both the aryl group and the hydroxyl functionality at the C3 position.
Another versatile method is the iron-catalyzed alkylation of thiols with azetidin-3-ols, which proceeds via an azetidine carbocation intermediate to form 3-aryl-3-sulfanyl azetidines. nih.gov This highlights the potential for nucleophilic substitution reactions at the C3 position. Furthermore, the development of divergent synthetic routes allows for the incorporation of various medicinally relevant substituents onto the 3-arylazetidine scaffold. morressier.com Calcium or iron catalysis can be used to form an azetidine carbocation from azetidin-3-ols, which then reacts with a range of nucleophiles, including heteroaromatics. morressier.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, have also been employed for the N-arylation of azetidines, demonstrating the utility of transition metal catalysis in functionalizing this heterocyclic system. uni-muenchen.de Strain-release arylations of azabicyclobutanes with nucleophilic organometallic species offer another innovative approach to synthesize 3-arylated azetidine intermediates. uni-muenchen.de
Stereocontrolled Synthesis of Azetidin-3-ol Systems
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of chiral molecules with defined biological activity. The synthesis of stereochemically pure azetidin-3-ols presents unique challenges due to the strained nature of the four-membered ring.
Enantioselective and Diastereoselective Approaches
Enantioselective synthesis of chiral azetidin-3-ones, which are precursors to chiral azetidin-3-ols, has been achieved through methods like gold-catalyzed intermolecular oxidation of alkynes. nih.gov This approach allows for the preparation of chiral N-propargylsulfonamides, which can be cyclized to form chiral azetidin-3-ones with high enantiomeric excess. nih.govscilit.com The use of chiral auxiliaries, such as (R)-t-butanesulfinamide, is instrumental in this process. nih.gov
Diastereoselective methods have also been developed for the synthesis of substituted azetidines. For example, the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride (B1222165) can lead to the diastereoselective formation of trans-azetidines. rsc.org Furthermore, organocatalytic [2+2] annulation reactions between aldehydes and aldimines have been utilized for the stereoselective synthesis of azetidin-2-ols. rsc.org The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions. A highly enantioselective copper-catalyzed [3+1]-cycloaddition has been developed to generate 2-azetines, which can then be converted to amino acids via 3-azetidinones. researchgate.net
Stereochemical Control in Ring-Opening and Cyclization Reactions
Stereochemical control is also crucial in reactions involving the formation or cleavage of the azetidine ring. The intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanum triflate, provides a regioselective route to azetidines. frontiersin.org The stereochemistry of the starting epoxide directly influences the stereochemistry of the resulting azetidin-3-ol.
Ring-opening reactions of aziridines can also be a source of stereochemically defined azetidines. For instance, the thermodynamically controlled rearrangement of certain 2-bromomethyl-2-methylaziridines can lead to the selective synthesis of 3-substituted azetidines. rsc.org Photochemical Norrish–Yang cyclization of α-aminoacetophenones offers a pathway to highly strained azetidinols, and subsequent ring-opening can be triggered to produce other functionalized molecules. beilstein-journals.org The stereochemistry of the final product in these multi-step sequences is often dependent on the stereocontrol exerted in each individual step.
Process Development and Optimized Synthetic Protocols
The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of factors such as cost, safety, efficiency, and scalability.
Practical and Facile Synthesis Procedures
The development of practical and facile synthetic procedures is essential for the efficient production of azetidine derivatives. A one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol (B14779) has been developed, which minimizes impurities and is high-yielding (80%) without the need for chromatography. researchgate.net Simple and efficient synthetic routes for the preparation of new heterocyclic amino acid derivatives containing azetidine rings have been described, often involving aza-Michael additions. nih.gov The use of readily available starting materials and minimizing the number of synthetic steps are key considerations in developing such procedures. For example, a green and cost-effective synthesis of key intermediates for the drug baricitinib, which contains an azetidine moiety, has been established using commercially available starting materials and industry-oriented reactions like green oxidation in a microchannel reactor. nih.govscienceopen.com
Scale-Up Considerations and Efficiency Improvements
Scaling up the synthesis of azetidine derivatives requires addressing several challenges. The potential for ring-opening of the strained azetidine ring under certain reaction conditions is a significant concern. acs.org Careful control of reaction parameters such as temperature and the choice of reagents is crucial to minimize side reactions. The identification and control of process-related impurities are also critical for ensuring the quality of the final product. researchgate.net
Efficiency improvements can be achieved through various strategies, including the optimization of reaction conditions, the use of more efficient catalysts, and the development of telescoped or one-pot procedures to reduce the number of isolation and purification steps. nsf.gov For example, the development of a manufacturing process for an azetidine-bearing pyrazine (B50134) involved identifying the source of impurities and modifying the process to limit their formation. acs.org The use of flow chemistry, such as in microchannel reactors, can offer advantages in terms of safety, efficiency, and scalability for certain reactions. scienceopen.com
Reaction Pathways and Mechanistic Studies of Azetidin 3 Ols and Their Derivatives
Chemical Transformations of the Azetidine (B1206935) Ring
The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to a variety of ring-opening reactions, nucleophilic attacks, and rearrangement processes.
Ring-Opening Reactions: Regioselectivity and Stereospecificity
The strain energy of the azetidine ring is a driving force for ring-opening reactions. These reactions can be initiated by various reagents and proceed with notable regioselectivity and stereospecificity. The substitution pattern on the azetidine ring, particularly at the C3 position, plays a crucial role in directing the outcome of these reactions.
Recent studies have shown that photogenerated 3-phenylazetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. nih.gov This process is facilitated by the pre-installed strain energy of the four-membered ring. nih.gov For instance, the reaction of a 3-phenylazetidinol with an electron-deficient ketone proceeds via a hemiketal intermediate, which then protonates the azetidine nitrogen, facilitating the nucleophilic attack and subsequent ring opening. nih.gov
The regioselectivity of nucleophilic ring-opening reactions in unsymmetrical azetidines is a subject of considerable interest. researchgate.net Generally, these reactions are influenced by both electronic and steric factors. In the case of 3-aryl-azetidin-3-ols, the stability of a potential carbocation intermediate at the C3 position can influence the site of nucleophilic attack.
A study on the ring-opening of azetidinols by phenols has provided insights into the regiochemistry and stereochemistry of this transformation. While specific stereochemical outcomes for 3-(2,6-dimethoxyphenyl)azetidin-3-ol are not detailed in the provided literature, the principles of S(_N)2-type reactions often govern such transformations, implying an inversion of stereochemistry at the attacked carbon center. acs.org
Nucleophilic Additions and Substitutions on Azetidine Rings
The azetidine ring, particularly when activated, can undergo nucleophilic additions and substitutions. 3-Aryl-azetidin-3-ols can serve as precursors to electrophilic azetidinyl species, which then react with a wide range of nucleophiles. chemrxiv.org This strategy, termed electrophilic azetidinylation, allows for the modular synthesis of functionalized 3-aryl azetidines. chemrxiv.org
A notable example of nucleophilic substitution at the C3 position is the iron-catalyzed reaction of N-Cbz protected 3-aryl-azetidin-3-ols with thiols. nih.govacs.org This reaction proceeds via a stabilized azetidine carbocation intermediate, leading to the formation of 3-aryl-3-sulfanyl azetidines in excellent yields. nih.govacs.org The presence of electron-donating groups on the aryl ring, such as the dimethoxy substituents in this compound, is expected to facilitate the formation of the carbocation intermediate. acs.org
| Azetidin-3-ol (B1332694) Substrate | Thiol Nucleophile | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| N-Cbz-3-(4-methoxyphenyl)azetidin-3-ol | 4-methoxybenzyl mercaptan | FeCl₃ | DCE | 95 |
| N-Cbz-3-(3,4-dimethoxyphenyl)azetidin-3-ol | Benzyl mercaptan | FeCl₃ | DCE | 92 |
| N-Cbz-3-(3,4,5-trimethoxyphenyl)azetidin-3-ol | Thiophenol | FeCl₃ | DCE | 85 |
Cycloaddition and Rearrangement Processes
Azetidines can participate in cycloaddition reactions, although these are less common than for other strained rings like aziridines. rsc.org Formal [3+2] cycloaddition reactions involving azomethine ylides derived from azetidines have been reported. rsc.org
A significant rearrangement process for 3-hydroxyazetidines is the acid-catalyzed rearrangement to form 2-oxazolines. durham.ac.uknih.gov This reaction is initiated by a Ritter-type reaction, where the hydroxyl group is eliminated to form a carbocation, which is then trapped by a nitrile. The resulting intermediate undergoes an intramolecular cyclization, driven by the relief of ring strain, to yield the more stable five-membered oxazoline (B21484) ring. durham.ac.uk This transformation has been shown to be a general process for a variety of substituted 3-hydroxyazetidines. durham.ac.uknih.gov
In some cases, the rearrangement of azetidine derivatives can lead to other heterocyclic systems. For example, the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines has been achieved stereospecifically in the presence of a Lewis acid like Cu(OTf)₂. mdpi.com This reaction proceeds via a regiospecific S(_N)2 nucleophilic attack of the amide oxygen at the C2 position of the azetidine ring. mdpi.com
Reactivity of the Hydroxyl Functionality in Azetidin-3-ols
The hydroxyl group at the C3 position of azetidin-3-ols is a key functional handle that allows for a variety of chemical modifications.
Derivatization to Activated Leaving Groups (e.g., Mesylates)
The hydroxyl group of 3-hydroxyazetidines can be readily converted into a good leaving group, such as a mesylate, to facilitate subsequent nucleophilic substitution reactions. The formation of mesylates is typically achieved by treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine. commonorganicchemistry.com
A study describes the preparation of 3-azetidinyl mesylates from azetidin-3-ols as useful intermediates for the synthesis of other 3-substituted azetidines. researchgate.net For instance, the reaction of 3-hydroxyazetidine with methanesulfonyl chloride in the presence of N,N-diisopropylethylamine in dichloromethane (B109758) (DCM) at 0 °C can be employed for this transformation. durham.ac.uk
| Reagent | Base | Solvent | Temperature |
|---|---|---|---|
| Methanesulfonyl chloride (MsCl) | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) | 0 °C to Room Temperature |
| Methanesulfonic anhydride (B1165640) (Ms₂O) | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) | 0 °C to Room Temperature |
Oxidation and Reduction Reactions
The tertiary alcohol of 3-aryl-azetidin-3-ols can conceptually be formed by the reduction of the corresponding azetidin-3-one (B1332698). Conversely, the oxidation of the hydroxyl group is not straightforward due to its tertiary nature. However, the synthesis of azetidin-3-ones from precursors represents a formal oxidation at the C3 position.
A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method involves the formation of the azetidin-3-one core through an intramolecular N-H insertion into a reactive α-oxogold carbene intermediate. nih.gov
The reduction of the carbonyl group in azetidin-3-ones to the corresponding 3-hydroxyazetidine can be achieved using standard reducing agents. For example, the reduction of an N-protected azetidin-3-one with sodium borohydride (B1222165) (NaBH₄) can yield the corresponding azetidin-3-ol. nih.gov This reaction often proceeds with diastereoselectivity, which can be influenced by the substituents on the azetidine ring. nih.gov
Transformations Involving Aryl Substituents, including Dimethoxyphenyl Groups
The aryl substituent at the C3 position of the azetidin-3-ol scaffold offers a prime location for structural modifications, enabling the synthesis of diverse analogues for structure-activity relationship (SAR) studies in drug discovery.
While direct cross-coupling on the tertiary alcohol of this compound is not typical, the azetidine ring can be synthetically manipulated to participate in such reactions. The hydroxyl group can be converted into a better leaving group, such as a halide (e.g., iodide), enabling subsequent palladium- or iron-catalyzed cross-coupling reactions. researchgate.net
Palladium-catalyzed Suzuki-Miyaura coupling reactions have been successfully employed to couple 3-iodoazetidines with various aryl and heteroaryl boronic acids. nih.gov This methodology could be applied to a halogenated precursor of this compound to introduce the dimethoxyphenyl group itself, or, if the dimethoxyphenyl ring were to be functionalized with a halide, to introduce other aryl groups. For instance, a palladium-catalyzed reaction using a specific phosphine (B1218219) ligand has been shown to favor the formation of 2-aryl azetidines from 3-iodoazetidines, indicating the complexity and potential for rearrangement in these systems. nih.gov
Similarly, iron-catalyzed cross-coupling of 3-iodoazetidines with a wide range of aryl, heteroaryl, vinyl, and alkyl Grignard reagents provides an efficient route to C3-functionalized azetidines. This approach offers a complementary method for diversifying the substitution pattern on the azetidine core.
| Reaction Type | Catalyst/Reagents | Azetidine Substrate | Coupling Partner | Potential Product Class | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium Catalyst, Ligand, Base | 3-Iodoazetidine | Aryl Boronic Acid | 3-Arylazetidine | nih.gov |
| Grignard Coupling | Iron Catalyst | 3-Iodoazetidine | Aryl Grignard Reagent | 3-Arylazetidine | researchgate.net |
| N-Arylation | Palladium Catalyst, Ligand, Base | Azetidine (NH) | Aryl Bromide | N-Arylazetidine | researchgate.net |
The 2,6-dimethoxyphenyl substituent on the azetidine ring provides opportunities for further functionalization. The methoxy (B1213986) groups are key reactive sites. Cleavage of one or both methyl ethers, typically with strong acids like boron tribromide (BBr₃), would yield the corresponding phenol(s). These phenolic hydroxyl groups could then be used for subsequent reactions, such as etherification or esterification, to introduce a wide variety of new functional groups.
Furthermore, the electron-rich nature of the dimethoxyphenyl ring makes it susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be used to introduce substituents onto the aromatic ring, provided the reaction conditions are controlled to avoid decomposition of the strained azetidine ring. The directing effects of the existing methoxy and azetidinol-bearing substituents would govern the position of the new group on the aromatic ring. The steric hindrance from the ortho-methoxy groups and the azetidine ring itself would likely direct substitution to the para position (C4) of the phenyl ring.
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving azetidin-3-ols is crucial for predicting outcomes and designing new synthetic routes. The strain of the four-membered ring often leads to unique, non-intuitive reaction pathways.
Many reactions involving the formation and transformation of azetidine rings proceed through stepwise mechanisms rather than concerted ones. For example, the synthesis of azetidinols via a photochemical Norrish–Yang cyclization involves a stepwise process. The reaction initiates with a 1,5-hydrogen atom transfer from a carbon adjacent to the nitrogen to the excited ketone, forming a 1,4-biradical intermediate, which then undergoes ring closure to form the azetidinol. beilstein-journals.org
Similarly, substitution reactions at the C3 position of 3-aryl-azetidin-3-ols are typically stepwise. Iron-catalyzed alkylation of thiols with these azetidinols proceeds via the formation of a stabilized tertiary azetidine carbocation intermediate. nih.govacs.org The electron-donating nature of the 2,6-dimethoxyphenyl group would further stabilize this carbocation, facilitating the reaction. Ring expansion reactions, such as the rearrangement of aziridines to azetidines, also occur through stepwise pathways involving the opening of the aziridine (B145994) ring to form an intermediate that subsequently cyclizes to the more thermodynamically stable azetidine. researchgate.net In contrast, some cycloaddition reactions to form azetidines may have concerted or nearly concerted transition states, though this is often highly dependent on the specific reactants and catalyst used. rsc.org
The reactivity of this compound is largely governed by the stability of key reaction intermediates. As mentioned, a critical intermediate in its functionalization is the tertiary carbocation at the C3 position. nih.govacs.orgmorressier.com This intermediate is stabilized by both the adjacent nitrogen atom and the electron-rich dimethoxyphenyl group. The stability of this carbocation is a key factor in the success of substitution reactions with various nucleophiles.
In other transformations, different intermediates play a role. For instance, acid-mediated intramolecular ring-opening of certain N-substituted aryl azetidines can occur, proceeding through a protonated azetidine intermediate that is then attacked by a pendant nucleophile. nih.gov The basicity of the azetidine nitrogen is a key determinant of stability in such cases. nih.gov Computational studies on related systems, such as the formation of azetidines from epoxy amines, have been used to calculate the energies of transition states, confirming that the formation of the four-membered azetidine ring can be favored over the five-membered pyrrolidine (B122466) ring under specific catalytic conditions.
Catalysis is fundamental to controlling the synthesis and reactivity of azetidines. Different catalysts can operate through distinct mechanisms to achieve the desired transformation.
Metal Catalysis : Lewis acidic metal catalysts, such as those based on iron(III) or calcium(II), are effective in promoting substitution reactions at the C3 position of azetidin-3-ols. nih.govmorressier.com They function by coordinating to the hydroxyl group, facilitating its departure as water and generating the key azetidine carbocation intermediate. nih.govacs.org Palladium and rhodium catalysts are widely used for C-H amination and cross-coupling reactions to form the azetidine ring or functionalize it. rsc.orgnsf.gov For instance, Pd(II)-catalyzed intramolecular C(sp³)–H amination proceeds through a Pd(IV) intermediate. rsc.org Gold catalysts have been used to synthesize azetidin-3-ones from N-propargylsulfonamides, proceeding through a reactive α-oxo gold carbene intermediate. nih.gov
Organocatalysis and Photocatalysis : Non-metallic catalysts are also prominent in azetidine synthesis. Amine-catalyzed cycloadditions are a known method for constructing the azetidine ring. magtech.com.cn Furthermore, photocatalysis has emerged as a powerful tool. Visible-light-mediated aza Paternò–Büchi reactions can form azetidines through a [2+2] photocycloaddition. rsc.orgresearchgate.net These reactions often proceed via triplet energy transfer from an excited photocatalyst to the substrate, generating reactive intermediates like the 1,4-biradical seen in the Norrish-Yang cyclization. rsc.orgbeilstein-journals.org
| Catalyst Type | Example Catalyst | Reaction | Key Mechanistic Feature / Intermediate | Reference |
|---|---|---|---|---|
| Lewis Acid Metal | FeCl₃ | Thiol alkylation of azetidin-3-ol | Generation of a tertiary azetidine carbocation | nih.govacs.org |
| Transition Metal | Palladium(II) | Intramolecular C-H Amination | Formation of a Pd(IV) intermediate | rsc.org |
| Transition Metal | Gold(I) | Synthesis of azetidin-3-ones | Generation of an α-oxo gold carbene | nih.gov |
| Photocatalyst | Iridium(III) complex | [2+2] Photocycloaddition | Triplet energy transfer | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of Azetidin 3 Ol Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR data, a complete picture of the molecular connectivity and spatial arrangement of atoms can be constructed.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2,6-Dimethoxyphenyl)azetidin-3-ol is expected to exhibit distinct signals corresponding to the azetidine (B1206935) ring protons, the methoxy (B1213986) protons, and the aromatic protons of the dimethoxyphenyl group.
Azetidine Ring Protons: The four protons on the azetidine ring (at C2 and C4) are diastereotopic and are expected to appear as two distinct sets of signals. Based on data from analogous compounds, these would likely be observed as doublets or multiplets in the region of 3.5-4.5 ppm. amazonaws.com The specific chemical shifts and coupling constants will be influenced by the nitrogen substituent and the orientation of the aryl group.
Methoxy Protons: The two methoxy groups at the 2 and 6 positions of the phenyl ring are chemically equivalent and will give rise to a sharp singlet, integrating to six protons. This signal is anticipated to appear in the upfield region of the aromatic signals, typically around 3.8 ppm.
Aromatic Protons: The 2,6-dimethoxyphenyl group will display a characteristic splitting pattern. The proton at the 4-position (H-4') will appear as a triplet, while the two equivalent protons at the 3 and 5-positions (H-3' and H-5') will appear as a doublet. These signals are expected in the aromatic region of the spectrum, generally between 6.5 and 7.5 ppm.
Hydroxyl and Amine Protons: The hydroxyl (-OH) and amine (-NH) protons will each produce a singlet, the chemical shifts of which are highly dependent on the solvent, concentration, and temperature. These signals are often broad and can be confirmed by D₂O exchange experiments.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework of the molecule.
Azetidine Ring Carbons: The two methylene (B1212753) carbons of the azetidine ring (C2 and C4) are expected to resonate in the range of 50-65 ppm. The quaternary carbon C3, bearing the hydroxyl and aryl groups, will appear further downfield, likely in the 65-80 ppm region. amazonaws.com
Methoxy Carbons: The two equivalent methoxy carbons will produce a single signal around 55-60 ppm.
Aromatic Carbons: The dimethoxyphenyl ring will exhibit four distinct signals. The two methoxy-bearing carbons (C-2' and C-6') will be the most downfield in the aromatic region, followed by the unsubstituted aromatic carbons. The carbon attached to the azetidine ring (C-1') will also be a quaternary signal.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Azetidine CH₂ (C2/C4) | 3.5 - 4.5 (m) | 50 - 65 |
| Azetidine C-OH (C3) | - | 65 - 80 |
| OCH₃ | ~3.8 (s, 6H) | 55 - 60 |
| Aromatic CH (C3'/C5') | 6.5 - 7.5 (d) | ~105 |
| Aromatic CH (C4') | 6.5 - 7.5 (t) | ~130 |
| Aromatic C-N (C1') | - | ~115 |
| Aromatic C-OCH₃ (C2'/C6') | - | ~160 |
| OH | Variable (s, 1H) | - |
| NH | Variable (s, 1H) | - |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds. Actual experimental values may vary.
Advanced 2D NMR Techniques (e.g., HMBC, HSQC) for Connectivity
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be used to definitively link the proton signals of the azetidine ring and the aromatic ring to their corresponding carbon signals. For instance, it would show a correlation between the proton signals in the 3.5-4.5 ppm range and the carbon signals in the 50-65 ppm range, confirming them as the azetidine CH₂ groups.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different parts of the molecule. Key HMBC correlations expected for this compound would include:
Correlations from the azetidine ring protons (at C2/C4) to the quaternary carbon C3 and the aromatic carbon C1'.
Correlations from the methoxy protons to the aromatic carbons C2' and C6'.
Correlations from the aromatic protons to neighboring aromatic carbons, confirming their positions on the phenyl ring.
Vibrational Spectroscopy: Infrared (IR) and Raman
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the secondary amine. The broadness of this peak is due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the azetidine and methoxy groups would be observed just below 3000 cm⁻¹.
C-O Stretching: A strong absorption band in the region of 1000-1300 cm⁻¹ would correspond to the C-O stretching vibrations of the tertiary alcohol and the aryl ether groups.
C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
N-H Bending: The N-H bending vibration of the secondary amine is expected in the 1550-1650 cm⁻¹ region.
Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| N-H Stretch (amine) | 3200 - 3600 | Broad, Medium |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch | < 3000 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Variable |
| N-H Bend (amine) | 1550 - 1650 | Medium |
| C-O Stretch (alcohol, ether) | 1000 - 1300 | Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show:
Aromatic Ring Vibrations: Strong signals corresponding to the symmetric breathing modes of the 2,6-dimethoxyphenyl ring. These are often more intense in the Raman spectrum than in the IR spectrum.
Azetidine Ring Vibrations: Characteristic signals for the breathing and deformation modes of the four-membered azetidine ring.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, aiding in its unambiguous identification and characterization.
Mass Spectrometry Techniques
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental formula of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula from the measured mass-to-charge ratio (m/z). For azetidin-3-ol (B1332694) derivatives, HRMS is critical for confirming the successful synthesis of the target compound by comparing the experimentally measured exact mass with the theoretically calculated mass for the expected chemical formula.
Illustrative Research Findings for an Azetidine Derivative While specific HRMS data for this compound is not available, the analysis of a related azetidine compound demonstrates the typical results obtained from this technique. For example, the protonated molecule [M+H]⁺ of a 3-amido-2-phenyl azetidine was analyzed. mdpi.com
Table 1: Example HRMS Data for a Substituted Azetidine
| Parameter | Value |
| Compound Class | 3-Amido-2-phenyl azetidine |
| Ionization Mode | ESI+ |
| Formula (M+H)⁺ | [C₂₂H₂₃N₂O₂]⁺ |
| Calculated m/z | 347.1754 |
| Found m/z | 347.1754 |
This interactive table showcases representative data for a related compound to illustrate the precision of HRMS.
LC-MS for Purity and Molecular Weight Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the characterization of this compound, LC-MS serves two primary purposes. First, the liquid chromatography component separates the target compound from any impurities, starting materials, or side products, allowing for an assessment of sample purity. Second, the mass spectrometer detector provides the mass-to-charge ratio of the eluting compound, confirming its molecular weight.
The process involves injecting the sample into an LC system, where it passes through a column that separates the components. eurl-pesticides.eu These components then enter the mass spectrometer, which generates mass data for each separated peak. eurl-pesticides.eu This is particularly useful for monitoring reaction progress and ensuring the purity of the final product. lcms.cz
Illustrative Research Findings for Processed Compounds In typical LC-MS analysis, compounds are identified by their retention time (the time it takes to pass through the column) and their observed mass. The data is used to confirm the presence and purity of the target molecule in a sample mixture. unav.eduresearchgate.net
Table 2: Representative LC-MS Output Parameters
| Parameter | Description | Example Value |
| Retention Time (RT) | Time taken for the compound to elute from the LC column. | 4.00 min |
| Ionization Mode | Method used to ionize the molecule (e.g., ESI, APCI). | ESI+ |
| Precursor Ion [M+H]⁺ | The mass-to-charge ratio of the intact, protonated molecule. | 210.1125 |
| Purity (%) | The relative area of the compound's peak in the chromatogram. | >95% |
This interactive table presents typical data obtained from an LC-MS analysis to confirm molecular weight and assess purity.
X-ray Diffraction for Solid-State Molecular Architecture
The analysis involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. researchgate.net
Table 3: Example Crystallographic Data for a Heterocyclic Compound
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | Pnma |
| a (Å) | Unit cell dimension. | 11.385 |
| b (Å) | Unit cell dimension. | 12.170 |
| c (Å) | Unit cell dimension. | 11.210 |
| V (ų) | Volume of the unit cell. | 1553.2 |
| Z | Number of molecules per unit cell. | 4 |
This interactive table details the type of crystallographic data obtained from a single-crystal X-ray diffraction experiment, illustrated with data from a substituted perimidine. researchgate.net
Elemental Composition Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. This technique is routinely used to support the structural characterization of newly synthesized azetidine derivatives. researchgate.netresearchgate.net
For this compound (C₁₁H₁₅NO₃), elemental analysis would be performed to confirm the ratio of carbon, hydrogen, and nitrogen atoms corresponds to the expected formula.
Table 4: Elemental Analysis Data for an Azetidin-2-one Derivative
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 64.55 | 64.51 |
| Hydrogen (H) | 3.41 | 3.40 |
| Nitrogen (N) | 8.36 | 8.35 |
This interactive table shows a comparison of calculated and found elemental percentages for a related azetidin-2-one, demonstrating the data used to confirm a compound's empirical formula. researchgate.net
Theoretical and Computational Investigations of Azetidin 3 Ol Systems
Quantum Chemical Modeling of Molecular Structure and Reactivity
Quantum chemical modeling is a cornerstone of modern chemical research, enabling the detailed examination of molecular properties at the atomic level. For complex systems like 3-(2,6-Dimethoxyphenyl)azetidin-3-ol, these methods can predict stable conformations, electronic structures, and reactivity patterns.
Density Functional Theory (DFT) has become a primary method for computational studies due to its favorable balance of accuracy and computational cost. nih.govscirp.org The geometry optimization of this compound is performed to locate the minimum energy structure on the potential energy surface. stackexchange.com This process involves iteratively adjusting the atomic coordinates until the forces on the atoms are negligible. stackexchange.com Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution. spectroscopyonline.comnih.gov
The optimized geometry reveals the spatial arrangement of the atoms, including critical bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. researchgate.net The structure is characterized by the four-membered azetidine (B1206935) ring, which adopts a puckered conformation to relieve ring strain, the attached hydroxyl group, and the 2,6-dimethoxyphenyl substituent. The orientation of the phenyl ring relative to the azetidine core is a key structural feature determined by steric and electronic interactions. A hypothetical table of selected optimized geometric parameters for the ground state of this compound, as would be calculated by DFT, is presented below.
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Length | C(azetidine)-O(hydroxyl) | 1.43 Å |
| Bond Length | C(azetidine)-C(phenyl) | 1.52 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Angle | C-N-C (in azetidine) | 89.5° |
| Bond Angle | O-C(azetidine)-N | 110.2° |
| Dihedral Angle | C(phenyl)-C(azetidine)-N-C | 125.4° |
To investigate the electronic excited states and predict the ultraviolet-visible (UV-Vis) absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. aip.orgnih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. acs.org The results of TD-DFT calculations are typically presented in terms of excitation energies, corresponding wavelengths (λ), and oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov
For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-orbitals of the dimethoxyphenyl ring. The primary electronic transitions would likely be of π → π* character. The calculations can elucidate how the azetidin-3-ol (B1332694) moiety perturbs the electronic structure of the dimethoxybenzene chromophore. researchgate.net A table summarizing hypothetical TD-DFT results is shown below.
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 4.58 | 271 | 0.085 | HOMO → LUMO (92%) |
| S0 → S2 | 5.15 | 241 | 0.120 | HOMO-1 → LUMO (85%) |
| S0 → S3 | 5.79 | 214 | 0.350 | HOMO → LUMO+1 (78%) |
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining molecular structure. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.govnih.gov Calculations are typically performed on the optimized geometry, and the computed isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). acs.org Often, a linear scaling is applied to the raw data to correct for systematic errors and improve agreement with experimental values. nih.govacs.org
For this compound, distinct signals are expected for the protons and carbons of the azetidine ring, the dimethoxyphenyl group, the methoxy (B1213986) groups, and the hydroxyl and amine protons. The predicted chemical shifts help in assigning the signals in an experimental spectrum.
| Atom Type | Atom Label | Calculated Chemical Shift (δ, ppm) |
|---|---|---|
| ¹³C | C(azetidine)-OH | 75.4 |
| ¹³C | CH₂(azetidine) | 52.1 |
| ¹³C | C(phenyl)-O | 158.3 |
| ¹³C | C(phenyl)-H | 98.7 |
| ¹³C | CH₃(methoxy) | 56.2 |
| ¹H | N-H | 2.15 |
| ¹H | O-H | 4.88 |
| ¹H | CH₂(azetidine) | 3.85 |
| ¹H | CH(phenyl) | 6.60 - 7.25 |
| ¹H | CH₃(methoxy) | 3.75 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. spectroscopyonline.com These calculations yield a set of normal modes, each with a specific frequency and atomic motion. ijaemr.com Due to the harmonic approximation used in the calculations and other systematic errors, the computed frequencies are often scaled by an empirical factor to better match experimental spectra. spectroscopyonline.com
The simulated IR spectrum of this compound would show characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching from the aromatic ring and methoxy groups, C-O stretching, and various bending modes associated with the azetidine and phenyl rings.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Mode Assignment |
|---|---|---|---|
| 3650 | 3504 | 85 | O-H stretch |
| 3480 | 3341 | 45 | N-H stretch |
| 3105 | 2981 | 30 | Aromatic C-H stretch |
| 2980 | 2861 | 65 | Aliphatic/Methoxy C-H stretch |
| 1605 | 1541 | 150 | Aromatic C=C stretch |
| 1255 | 1205 | 210 | Asymmetric C-O-C stretch (aryl ether) |
| 1110 | 1066 | 180 | C-O stretch (hydroxyl) |
Analysis of Molecular Electronic Properties
DFT calculations provide a wealth of information about the electronic properties of a molecule, which are key to understanding its reactivity and intermolecular interactions. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. scirp.orgekb.eg The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.
Other quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be derived from the HOMO and LUMO energies to further quantify the molecule's electronic characteristics. mdpi.com Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. scirp.orgnih.gov
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.85 eV |
| LUMO Energy | -0.21 eV |
| HOMO-LUMO Gap (ΔE) | 5.64 eV |
| Ionization Potential (I ≈ -EHOMO) | 5.85 eV |
| Electron Affinity (A ≈ -ELUMO) | 0.21 eV |
| Global Hardness (η = (I-A)/2) | 2.82 eV |
| Dipole Moment | 2.45 D |
In this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed over the aromatic system as well. The lone pairs on the oxygen and nitrogen atoms also contribute significantly to the molecule's reactivity and potential for hydrogen bonding.
Aromaticity Indices and Delocalization Studies
Aromaticity is a key concept in chemistry related to the stability and reactivity of cyclic, planar molecules with delocalized π-electron systems. While the dimethoxyphenyl group is clearly aromatic, computational studies can quantify this property and assess any electronic communication between the aromatic ring and the azetidine moiety.
Aromaticity can be evaluated using various indices:
Geometric Indices: Based on bond length alternation. Aromatic systems show little to no bond length alternation.
Magnetic Indices: Such as Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromaticity.
Electronic Indices: Based on electron delocalization, such as the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU).
MESP-Based Indices: The topography of the MESP can also be used to characterize aromaticity. In aromatic systems, MESP minima are typically found interior to the rings. researchgate.net
Computational Studies on Reaction Mechanisms
Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the determination of reaction energetics.
Conformational Analysis and Thermochemistry
Conformational analysis involves systematically searching for and identifying all low-energy conformers. This is typically done by rotating single bonds and calculating the energy of each resulting structure. The azetidine ring itself has a puckered conformation, and the orientation of the bulky 2,6-dimethoxyphenyl substituent relative to the ring will lead to distinct conformers with different energies.
Advanced Applications of Azetidin 3 Ol Derivatives in Organic and Medicinal Chemistry Research
Role as Building Blocks for Complex Heterocycles and Peptidomimetics
The azetidin-3-ol (B1332694) scaffold is a valuable starting point for the synthesis of more intricate molecular architectures, including larger heterocyclic systems and peptide mimics (peptidomimetics).
Complex Heterocycles: The inherent ring strain of the azetidine (B1206935) core makes it susceptible to ring-opening or ring-expansion reactions, providing pathways to larger heterocyclic structures that might be challenging to synthesize otherwise. medwinpublishers.com Researchers have designed and synthesized 3-((hetera)cyclobutyl)azetidine-based isosteres of common heterocycles like piperidine, piperazine, and morpholine. nih.govcolab.ws These "stretched" analogues, synthesized on a gram scale, demonstrate increased molecular size and greater conformational flexibility compared to their parent heterocycles, confirming their utility as advanced building blocks in drug discovery programs. nih.govcolab.ws
Peptidomimetics: In the field of peptidomimetics, molecules are designed to imitate the structure and function of natural peptides but with improved properties such as stability and oral bioavailability. nih.gov Azetidin-3-ol derivatives serve as constrained amino acid surrogates. Incorporating this rigid four-membered ring into a peptide backbone restricts the conformational freedom of the molecule. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. nih.gov For example, stereoselective syntheses of N-protected 1,2-diazetidine-3-carboxylic acid, a novel cyclic α-hydrazino acid, have been developed. ljmu.ac.ukresearchgate.net This building block, after being incorporated into pseudotripeptides, demonstrates the utility of azetidine-like structures in creating new peptidomimetic scaffolds. ljmu.ac.ukresearchgate.net
| Application Area | Role of Azetidin-3-ol Scaffold | Resulting Structure/Molecule | Reference |
| Complex Heterocycles | Serves as a "stretched" isostere | 3-((Hetera)cyclobutyl)azetidines (analogues of piperidine, piperazine) | nih.gov, colab.ws |
| Peptidomimetics | Acts as a conformationally constrained amino acid mimic | Pseudotripeptides containing 1,2-diazetidine-3-carboxylic acid | ljmu.ac.uk, researchgate.net |
Chemical Linker Design and Synthesis (e.g., for ADCs, PROTACs in research tools)
In modern therapeutic research, linker technology is critical for the development of targeted drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov Azetidine derivatives, including those related to azetidin-3-ol, are emerging as useful components in the design of these linkers.
Antibody-Drug Conjugates (ADCs): ADCs consist of a monoclonal antibody connected to a cytotoxic payload via a chemical linker. nih.gov The linker's properties are crucial for the stability and efficacy of the ADC. While various linker chemistries are used, the structural rigidity and defined length of azetidine-based units can help control the spatial separation between the antibody and the drug. Azetidine-3-carboxylic acid, a closely related derivative, is explicitly mentioned as a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates. medchemexpress.com
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov They consist of a ligand for the target protein and a ligand for the E3 ligase, joined by a linker. nih.gov The linker's length, composition, and attachment points are critical for the formation of a productive ternary complex and subsequent protein degradation. nih.govmusechem.com Azetidine-3-carboxylic acid is also identified as an alkyl chain-based PROTAC linker. medchemexpress.com The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a common strategy for assembling PROTACs, and azetidine scaffolds can be incorporated into linkers using this modular approach. musechem.comtechnologynetworks.com
| Technology | Role of Azetidine Derivative | Key Feature | Example Linker Component | Reference |
| ADCs | Component of the chemical linker | Provides structural rigidity and defined length | Azetidine-3-carboxylic acid (non-cleavable) | medchemexpress.com |
| PROTACs | Forms the backbone of the linker | Controls spatial orientation of the two ligands | Azetidine-3-carboxylic acid (alkyl-based) | medchemexpress.com |
Development of Chiral Scaffolds and Ligands for Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. mdpi.com The defined three-dimensional structure of chiral azetidin-3-ol derivatives makes them excellent scaffolds for the development of new ligands and organocatalysts.
The synthesis of chiral azetidin-3-ones, which are direct precursors to chiral azetidin-3-ols, has been achieved with high enantiomeric excess (>98% e.e.) through methods like gold-catalyzed oxidative cyclization. nih.gov These chiral building blocks can be further elaborated into more complex ligands. nih.gov For instance, new series of highly efficient chiral organocatalysts have been synthesized from the ring-opening of chiral aziridines, and the resulting chiral products can be converted into chiral azetidine rings. nih.gov
When coordinated to a metal center, such as rhodium or iridium, these chiral azetidine-based ligands can direct the stereochemical outcome of a reaction, leading to the formation of one enantiomer of the product in preference to the other. snnu.edu.cn The development of metal complexes with chiral cyclopentadienyl (B1206354) (Cpx) ligands has become widespread in asymmetric catalysis for accessing biologically relevant scaffolds with high stereocontrol. snnu.edu.cn Similarly, chiral 1,3-oxazolidine ligands, which can be synthesized from readily available amino alcohols, have gained attention for their modularity and rigid structure in asymmetric reactions. rsc.org The principles applied to these systems can be extended to chiral azetidin-3-ol-derived ligands, where the rigid four-membered ring and the stereogenic center at the C3 position provide a well-defined chiral environment to influence the catalytic transformation.
| Catalyst/Ligand Type | Role of Chiral Azetidine Scaffold | Key Reaction Type | Reference |
| Chiral Azetidin-3-ones/ols | Serves as a core chiral building block | Gold-catalyzed oxidative cyclization | nih.gov |
| Organocatalysts | Can be formed from chiral precursors | Asymmetric aldol (B89426) reaction | nih.gov |
| Metal-Ligand Complexes | Provides a defined chiral environment around the metal center | Enantioselective C-H bond functionalizations | snnu.edu.cn |
Diversification of Chemical Space for Library Synthesis
In drug discovery, exploring a vast and diverse "chemical space" is essential for identifying new lead compounds. Diversity-oriented synthesis (DOS) aims to generate libraries of structurally complex and diverse small molecules for biological screening. nih.gov Azetidin-3-ol derivatives are excellent scaffolds for DOS because they possess multiple functionalization points that can be independently modified.
A densely functionalized azetidine ring system can be used to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov A typical 3-aryl-azetidin-3-ol scaffold has at least three points for diversification:
The Azetidine Nitrogen (N1): The secondary amine can be alkylated or acylated with a wide range of substituents.
The Hydroxyl Group (C3-OH): The alcohol can be converted into ethers, esters, or other functional groups.
The Aryl Ring: The phenyl group (such as the 2,6-dimethoxyphenyl group) can be substituted at its open positions, or different aryl groups can be used from the start of the synthesis.
This multi-directional approach allows for the rapid generation of a large library of related but structurally distinct compounds from a common azetidine core. One study described the synthesis and diversification of such scaffolds to create a 1,976-membered library of spirocyclic azetidines for screening against central nervous system (CNS) targets. nih.gov By systematically varying the substituents at each position, chemists can efficiently explore the structure-activity relationship (SAR) for a given biological target.
| Diversification Point | Type of Modification | Potential Reagents/Reactions | Purpose | Reference |
| Azetidine Nitrogen | N-Alkylation, N-Acylation | Alkyl halides, Acid chlorides | Introduce diverse side chains | nih.gov |
| C3-Hydroxyl Group | Etherification, Esterification | Alkyl halides, Anhydrides | Modify polarity and hydrogen bonding capacity | nih.gov |
| Aryl Ring | Substitution | Electrophilic aromatic substitution | Modulate electronic and steric properties | nih.gov |
| Scaffold Elaboration | Ring-closing metathesis | Grubbs' catalyst | Create fused and bridged ring systems | nih.gov |
Future Directions and Emerging Research Areas
Novel Synthetic Routes to Substituted Azetidin-3-ols
The synthesis of highly substituted, strained four-membered rings like azetidin-3-ols remains a significant challenge due to the inherent ring strain. medwinpublishers.com While classical methods often involve multi-step sequences, emerging research focuses on more efficient and versatile strategies.
Future synthetic explorations are likely to build upon recent advancements in heterocyclic chemistry. One promising avenue is the development of metal-catalyzed reactions, such as the gold-catalyzed oxidative cyclization of N-propargylsulfonamides, which provides a flexible route to chiral azetidin-3-ones, the direct precursors to azetidin-3-ols. nih.gov Another innovative approach involves the oxidative amination of allenes, allowing for rapid access to fully substituted azetidin-3-ols with excellent diastereoselectivity from simple precursors. nih.gov
Further research could focus on:
Ring Expansion Reactions: Investigating the thermodynamically controlled rearrangement of substituted aziridines to form 3-substituted azetidines offers a potential pathway. rsc.org
Photocycloadditions: Copper-catalyzed [2+2] photocycloadditions between non-conjugated imines and alkenes present a modern method for constructing the azetidine (B1206935) core under mild conditions. researchgate.net
Multi-component Reactions: Designing one-pot procedures that combine several synthetic steps to build the substituted azetidine core would enhance efficiency and reduce waste. The use of chiral auxiliaries like tert-butanesulfinamide in such sequences has already shown promise for achieving high stereoselectivity. rsc.orgacs.org
| Synthetic Strategy | Precursor Type | Key Features | Potential Application for Azetidin-3-ols |
| Gold-Catalyzed Cyclization nih.gov | N-propargylsulfonamides | Forms chiral azetidin-3-ones; flexible and practical. | Direct route to chiral precursors of substituted azetidin-3-ols. |
| Oxidative Allene Amination nih.gov | Homoallenic sulfamates | Rapid access to fully substituted azetidin-3-ols; high diastereoselectivity. | Efficient synthesis of densely functionalized azetidine scaffolds. |
| Thermal Aziridine (B145994) Isomerization rsc.org | 2-(Bromomethyl)aziridines | Ring enlargement to form 3-substituted azetidines. | Alternative pathway to functionalized azetidine cores. |
| Ozonolysis of Methyleneazetidines colab.ws | N-acyl-3-methyleneazetidines | Provides N-substituted azetidin-3-ones. | A final oxidation step to create the ketone for reduction to the alcohol. |
Advanced Spectroscopic Techniques for Characterization
The unambiguous structural elucidation of complex, substituted azetidines can be challenging. While standard 1D NMR (¹H and ¹³C) and infrared (IR) spectroscopy are foundational, their interpretation can be complicated by overlapping signals or the presence of multiple functional groups. africaresearchconnects.comafricaresearchconnects.com
Future research will increasingly rely on a suite of advanced spectroscopic methods to overcome these challenges.
Two-Dimensional (2D) NMR: Techniques like ¹H-¹³C COSY are crucial for definitively assigning structures, especially in differentiating between isomers. africaresearchconnects.comafricaresearchconnects.com For complex substitution patterns as in 3-(2,6-Dimethoxyphenyl)azetidin-3-ol, 2D NMR is essential for establishing connectivity.
¹⁹F NMR Spectroscopy: The incorporation of fluorine atoms into azetidine derivatives could serve as a powerful analytical tool. The high sensitivity and large chemical shift range of the ¹⁹F nucleus make it an excellent probe for studying molecular interactions and conformational changes, particularly in biological systems. nih.gov
Computational NMR: The integration of Density Functional Theory (DFT) calculations with experimental data is an emerging area. researchgate.net This approach can accurately predict ¹H and ¹³C chemical shifts, aiding in the correct assignment of complex spectra and the differentiation of diastereomers. researchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is indispensable for confirming molecular formulas. Advanced techniques like tandem mass spectrometry (MS/MS) can provide valuable fragmentation data to further support structural assignments. nih.gov
High-Throughput Computational Screening and Design
Computational chemistry is poised to accelerate the discovery of novel azetidine derivatives with desired properties. High-throughput computational screening allows for the rapid in silico evaluation of large virtual libraries of compounds, prioritizing a smaller, more promising set for actual synthesis and testing. rsc.org
For derivatives of this compound, this approach could be used to:
Predict Biological Activity: By docking virtual libraries of azetidin-3-ol (B1332694) analogs into the active sites of biological targets (e.g., enzymes, receptors), researchers can identify candidates with high binding affinities. nih.gov
Optimize Physicochemical Properties: Computational models can predict key drug-like properties such as solubility, lipophilicity (LogP), and blood-brain barrier permeability. nih.gov This allows for the in silico design of molecules with improved pharmacokinetic profiles before committing to resource-intensive synthesis. nih.gov
Explore Chemical Space: These methods can guide the design of new scaffolds by exploring a vast theoretical chemical space, potentially uncovering novel azetidine-based structures with unique functionalities. rsc.org Theoretical studies can also be used to predict fundamental properties, such as heats of formation and bond dissociation energies, to assess molecular stability. researchgate.net
| Computational Method | Application Area | Objective |
| Molecular Docking nih.gov | Drug Discovery | Predict binding affinity and mode of interaction with a biological target. |
| ADME Prediction nih.gov | Medicinal Chemistry | Forecast pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). |
| Quantum Chemistry Calculations researchgate.net | Molecular Design | Calculate thermodynamic and electronic properties to assess stability and reactivity. |
| Virtual Library Screening rsc.org | Lead Generation | Efficiently identify promising candidates from large databases of virtual compounds. |
Stereochemical Control in Complex Azetidine Systems
Many of the biological activities of azetidine-containing molecules are highly dependent on their stereochemistry. Therefore, the ability to control the three-dimensional arrangement of atoms during synthesis is paramount. The C3 position of this compound is a stereocenter, and developing synthetic routes that can selectively produce a single enantiomer is a key area for future research.
Emerging strategies to achieve this control include:
Asymmetric Catalysis: The use of chiral catalysts, such as copper/bisphosphine complexes, has been shown to enable the highly enantioselective difunctionalization of azetines (precursors to azetidines), creating two new stereogenic centers with high control. acs.org
Chiral Auxiliaries: The use of removable chiral groups, such as tert-butanesulfinamide, can direct the stereochemical outcome of reactions, leading to enantioenriched C2-substituted azetidines. acs.org This principle can be extended to control the stereochemistry at other positions of the azetidine ring.
Substrate Control: Asymmetric hydrogenation of prochiral azetinyl-carboxylic acids is another effective method for establishing stereocenters on the azetidine ring in a controlled manner. acs.org
Future work will likely focus on developing catalytic asymmetric methods that are more efficient and atom-economical than stoichiometric chiral auxiliaries. The synthesis of all possible stereoisomers of complex azetidines will be crucial for thorough pharmacological evaluation and understanding structure-activity relationships. nih.gov
Q & A
Basic: What are the recommended synthetic routes for 3-(2,6-Dimethoxyphenyl)azetidin-3-ol?
Methodological Answer:
Key synthetic strategies involve azetidine ring formation coupled with functionalization of the 2,6-dimethoxyphenyl group. For example:
- Nucleophilic substitution : Reacting a halogenated azetidine precursor with a 2,6-dimethoxyphenyl Grignard reagent under anhydrous conditions (e.g., THF, −78°C to room temperature).
- Reductive amination : Condensation of 2,6-dimethoxybenzaldehyde with azetidin-3-ol derivatives, followed by reduction using NaBH4 or catalytic hydrogenation .
- Palladium-mediated coupling : Use Pd(II) catalysts (e.g., PdO) to cross-couple aryl halides with azetidine intermediates, as demonstrated in analogous azetidine syntheses .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).
- Spectroscopy :
- NMR : Confirm the presence of the azetidine ring (δ 3.5–4.5 ppm for protons adjacent to nitrogen) and 2,6-dimethoxyphenyl group (δ 3.8–4.0 ppm for methoxy groups; aromatic protons at δ 6.5–7.0 ppm).
- HRMS : Validate molecular formula (e.g., C11H15NO3) with exact mass matching theoretical values (e.g., 209.1052 g/mol) .
Advanced: How can researchers resolve contradictions in reported solubility data for azetidine derivatives?
Methodological Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or hydration states. To address this:
- Controlled solvent screening : Systematically test solubility in DMSO, ethanol, and water under standardized conditions (e.g., 25°C, sonication for 30 minutes).
- Thermodynamic analysis : Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility.
- Hydration studies : Characterize hygroscopicity via dynamic vapor sorption (DVS) to assess water uptake .
Advanced: How to design experiments to study stereoisomerism in this compound?
Methodological Answer:
- Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol) for resolution.
- X-ray crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration, as done for structurally related dimethoxyphenyl ethers .
- Kinetic analysis : Monitor isomerization rates under acidic/basic conditions using time-resolved NMR to assess thermodynamic stability of stereoisomers .
Advanced: What strategies ensure stability during storage and experimental use?
Methodological Answer:
- Storage : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation and photodegradation.
- Decomposition monitoring : Use LC-MS to detect degradation products (e.g., demethylated derivatives or ring-opened byproducts).
- pH control : Buffered solutions (pH 6–7) minimize hydrolysis of the azetidine ring, which is prone to acidic/basic cleavage .
Advanced: How to evaluate biological activity in cell-based assays?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., melanoma A375) with IC50 determination. Include positive controls (e.g., doxorubicin).
- Mechanistic studies : Assess cell cycle arrest (flow cytometry for G2/M phase) and apoptosis (Annexin V/PI staining), as demonstrated for chalcone-azetidine hybrids .
- MAP kinase modulation : Perform Western blotting to quantify phosphorylated ERK/JNK/p38 levels after treatment .
Advanced: How to model interactions with biological targets computationally?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to predict binding to targets (e.g., tubulin or kinases) based on the compound’s TPSA (≈50 Ų) and logP (≈1.5), which influence membrane permeability .
- QSAR modeling : Derive structure-activity relationships using descriptors like molar refractivity (≈60 cm³/mol) and H-bond donor/acceptor counts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
